![molecular formula C8H5N3 B2691305 3-Ethynylpyrazolo[1,5-a]pyrimidine CAS No. 1408000-31-6](/img/structure/B2691305.png)

3-Ethynylpyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

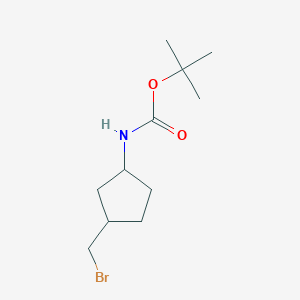

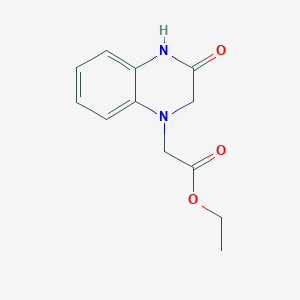

3-Ethynylpyrazolo[1,5-a]pyrimidine is a derivative of Pyrazolo[1,5-a]pyrimidine, which is a class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The molecular structure of 3-Ethynylpyrazolo[1,5-a]pyrimidine is given by the InChI code1S/C8H5N3/c1-2-7-6-10-11-5-3-4-9-8(7)11/h1,3-6H . The molecular weight of this compound is 143.15 g/mol . Chemical Reactions Analysis

A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . These compounds have tunable photophysical properties .Applications De Recherche Scientifique

Antitumor Applications

Functional Pyrazolo[1,5-a]pyrimidines have been extensively studied for their antitumor properties. These derivatives are recognized for their significant photophysical properties and their potential in anticancer applications. Synthesis pathways for these compounds have been developed to improve their structural diversity, thereby enhancing their anticancer potential and enzymatic inhibitory activity. This opens avenues for designing efficient drugs bearing the pyrazolo[1,5-a]pyrimidine core, highlighting its critical role in developing new anticancer therapies (Andres Arias-Gómez et al., 2021).

Drug Development and Optimization

Estrogen Receptor Antagonists

Nanotechnology in Drug Delivery

The solubility and pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines have been addressed through nanotechnology. Developing albumin nanoparticles and liposomes for these compounds has shown to significantly enhance their solubility profile, indicating a promising strategy to overcome the solubility challenges associated with these molecules and improve their clinical applicability as anticancer agents (G. Vignaroli et al., 2016).

Antimicrobial and Immunomodulatory Activities

Synthesis and Biological Evaluation

Pyrazolo[1,5-a]pyrimidines have also been evaluated for their antibacterial properties. A study on synthesized pyrazolo[1,5-a]pyrimidines revealed significant antimicrobial and immunomodulatory activities, highlighting the potential of these compounds in addressing infectious diseases and modulating immune responses. This further underscores the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in drug discovery, beyond its applications in cancer therapy (A. Naglah et al., 2020).

Safety And Hazards

Orientations Futures

Pyrazolo[1,5-a]pyrimidine derivatives possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . This suggests that there could be new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core in the future .

Propriétés

IUPAC Name |

3-ethynylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c1-2-7-6-10-11-5-3-4-9-8(7)11/h1,3-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNISQPNPKATAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2N=CC=CN2N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynylpyrazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2691223.png)

![1-[(4-Chlorothieno[3,2-d]pyrimidin-2-yl)methyl]-2-(methoxymethyl)pyrrolidine-2-carboxamide](/img/structure/B2691226.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2691233.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2691235.png)

![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691238.png)

![N-(2,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2691243.png)